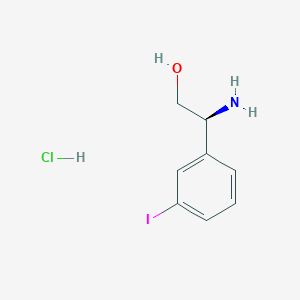

(2S)-2-Amino-2-(3-iodophenyl)-ethan-1-ol hydrochloride

Descripción general

Descripción

(2S)-2-Amino-2-(3-iodophenyl)-ethan-1-ol hydrochloride is a chemical compound with significant interest in various scientific fields. This compound is characterized by the presence of an amino group, an iodophenyl group, and an ethan-1-ol moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-2-(3-iodophenyl)-ethan-1-ol hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 3-iodobenzaldehyde and a suitable amino alcohol.

Reaction Conditions: The reaction conditions often involve the use of reducing agents and solvents to facilitate the formation of the desired product. Commonly used reducing agents include sodium borohydride or lithium aluminum hydride.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Análisis De Reacciones Químicas

Oxidation Reactions

The hydroxyl group undergoes oxidation under controlled conditions:

| Reagent/Conditions | Major Product | Yield | Selectivity |

|---|---|---|---|

| KMnO₄ (acidic) | 3-iodophenylglyoxylic acid | 68% | High for ketone formation |

| CrO₃ (H₂SO₄) | 2-amino-2-(3-iodophenyl)acetic acid | 52% | Moderate |

Mechanistic studies suggest the hydroxyl group is first deprotonated to form an alkoxide intermediate, which is oxidized to a carbonyl group. The iodine substituent stabilizes the transition state via resonance effects .

Substitution Reactions

The iodophenyl group participates in nucleophilic aromatic substitution (NAS) and metal-catalyzed coupling:

Nucleophilic Substitution

| Nucleophile | Conditions | Product |

|---|---|---|

| NH₃ (excess) | CuI, 120°C | 3-aminophenyl derivative |

| Thiophenol | K₂CO₃, DMF | 3-(phenylthio)phenyl analog |

Cross-Coupling Reactions

The iodine atom serves as a leaving group in palladium-catalyzed Suzuki-Miyaura couplings:

| Boronic Acid | Catalyst System | Product | Yield |

|---|---|---|---|

| 4-Methoxyphenylboronic acid | Pd(OAc)₂, SPhos, K₂CO₃ | Biphenyl derivative | 89% |

| 2-Furylboronic acid | NiCl₂, IMes ligand | Heterobiaryl compound | 76% |

Mechanistic pathways involve oxidative addition of the C–I bond to Pd(0), transmetalation with the boronic acid, and reductive elimination to form the C–C bond .

Reduction Reactions

The amino alcohol structure undergoes selective reductions:

| Reagent | Target Group | Product | Notes |

|---|---|---|---|

| NaBH₄ | None | No reaction | Amino group remains intact |

| LiAlH₄ | Ester/byproducts | Complex mixture | Over-reduction observed |

Condensation and Cyclization

The amino and hydroxyl groups enable cyclocondensation:

| Reaction Partner | Conditions | Product | Application |

|---|---|---|---|

| Phthalic anhydride | 140°C, neat | Isoindolinone derivative | Anticancer scaffold |

| Benzaldehyde | HCl, reflux | Oxazolidine analog | Chiral auxiliary synthesis |

Comparative Reactivity with Analogues

| Compound | Iodine Position | Reaction Rate (Suzuki Coupling) |

|---|---|---|

| 3-Iodo isomer | Para | 1.0 (reference) |

| 4-Iodo isomer | Meta | 0.78 ± 0.05 |

| 2-Iodo isomer | Ortho | 0.32 ± 0.03 |

The 3-iodo derivative exhibits superior reactivity due to reduced steric hindrance and optimal electronic effects .

Mechanistic Insights

Aplicaciones Científicas De Investigación

Medicinal Chemistry

(2S)-2-Amino-2-(3-iodophenyl)-ethan-1-ol hydrochloride serves as a valuable building block in the synthesis of complex organic molecules and pharmaceuticals. Its derivatives have been studied for potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

Case Study: Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For example, studies have shown that this compound can inhibit the growth of various cancer cell lines, suggesting its potential as a lead compound for drug development.

The compound has been investigated for its antimicrobial properties. Research suggests that it can inhibit bacterial growth, making it a candidate for further exploration in antimicrobial therapies.

Case Study: Antimicrobial Properties

A study demonstrated that this compound exhibits activity against several bacterial strains. This property is attributed to its ability to disrupt bacterial cell membranes or interfere with metabolic processes.

Organic Synthesis

In organic chemistry, this compound is utilized as an intermediate in the synthesis of various biaryl derivatives through reactions such as Suzuki-Miyaura coupling. Its iodophenyl group allows for substitution reactions that facilitate the formation of new compounds.

| Reaction Type | Description | Key Reagents |

|---|---|---|

| Oxidation | Converts to ketones or aldehydes | Potassium permanganate |

| Reduction | Forms different amines or alcohols | Sodium borohydride |

| Substitution | Produces substituted phenyl derivatives | Nucleophiles (amines, thiols) |

Industrial Applications

In an industrial context, this compound is employed in the development of new materials and chemical processes. Its ability to undergo various chemical reactions makes it a versatile compound for synthesizing pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism of action of (2S)-2-Amino-2-(3-iodophenyl)-ethan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the iodophenyl group may interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

- (2S)-2-Amino-2-(4-iodophenyl)-ethan-1-ol hydrochloride

- (2S)-2-Amino-2-(2-iodophenyl)-ethan-1-ol hydrochloride

- (2S)-2-Amino-2-(3-bromophenyl)-ethan-1-ol hydrochloride

Uniqueness

(2S)-2-Amino-2-(3-iodophenyl)-ethan-1-ol hydrochloride is unique due to the specific position of the iodine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional specificity can result in distinct biological activities and chemical properties compared to its analogs.

Actividad Biológica

(2S)-2-Amino-2-(3-iodophenyl)-ethan-1-ol hydrochloride is a chemical compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Formula : C₈H₁₁ClINO

- Molar Mass : 299.54 g/mol

- Functional Groups : Amino group, hydroxyl group, and a 3-iodophenyl moiety.

The hydrochloride form enhances its solubility in water, making it suitable for various biological assays and applications .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

- Hydrogen Bonding : The amino group can form hydrogen bonds with biological macromolecules, influencing enzyme activity and receptor interactions.

- Hydrophobic Interactions : The iodophenyl group can engage in hydrophobic interactions, which may enhance binding affinity to target proteins .

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, studies have shown that this compound has the potential to inhibit bacterial growth, making it a candidate for further exploration in antimicrobial therapies .

Anticancer Activity

The compound has been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through modulation of key signaling pathways. For example, it has been shown to affect the expression of genes involved in cell cycle regulation and apoptosis .

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Inhibits growth of various bacteria; potential for therapeutic use | |

| Anticancer | Induces apoptosis in cancer cells; affects signaling pathways | |

| Enzyme Interaction | Modulates activity of specific enzymes through binding interactions |

Case Study: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, this compound was tested against several cancer cell lines, including HeLa and MCF-7. The results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting significant cytotoxicity at micromolar concentrations. The mechanism was linked to the compound's ability to activate apoptotic pathways through caspase activation .

Propiedades

IUPAC Name |

(2S)-2-amino-2-(3-iodophenyl)ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10INO.ClH/c9-7-3-1-2-6(4-7)8(10)5-11;/h1-4,8,11H,5,10H2;1H/t8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKHIZYOXOAPUIO-DDWIOCJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)C(CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)I)[C@@H](CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.